molecular formula C8H7Cl2F B14048902 1,3-Dichloro-2-ethyl-5-fluorobenzene

1,3-Dichloro-2-ethyl-5-fluorobenzene

Cat. No.: B14048902
M. Wt: 193.04 g/mol
InChI Key: LBUPNDBXGPUXNX-UHFFFAOYSA-N
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Description

1,3-Dichloro-2-ethyl-5-fluorobenzene is an organic compound with the molecular formula C8H7Cl2F It is a derivative of benzene, where two chlorine atoms, one ethyl group, and one fluorine atom are substituted at the 1, 3, 2, and 5 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dichloro-2-ethyl-5-fluorobenzene can be achieved through several methods. One common approach involves the diazotization and reduction of 6-bromo-2,4-dichloro-3-fluoro-aniline, followed by bromination and reduction steps . Another method includes the use of electrophilic aromatic substitution reactions, where the ethyl group is introduced through Friedel-Crafts alkylation, and the chlorine and fluorine atoms are added via halogenation reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using catalysts and controlled reaction conditions to ensure efficient production. The use of continuous flow reactors and advanced purification techniques further enhances the scalability and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-2-ethyl-5-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine), Lewis acids (e.g., AlCl3), and nitrating agents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

1,3-Dichloro-2-ethyl-5-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dichloro-2-ethyl-5-fluorobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound’s electrophilic nature allows it to form covalent bonds with nucleophilic sites on target molecules, leading to various chemical transformations. The specific pathways and molecular targets depend on the context of its application and the nature of the reacting species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dichloro-2-ethyl-5-fluorobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The presence of both chlorine and fluorine atoms, along with the ethyl group, allows for a diverse range of chemical reactions and applications that are not possible with other similar compounds.

Properties

Molecular Formula

C8H7Cl2F

Molecular Weight

193.04 g/mol

IUPAC Name

1,3-dichloro-2-ethyl-5-fluorobenzene

InChI

InChI=1S/C8H7Cl2F/c1-2-6-7(9)3-5(11)4-8(6)10/h3-4H,2H2,1H3

InChI Key

LBUPNDBXGPUXNX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1Cl)F)Cl

Origin of Product

United States

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